molecular formula C14H32O6Si B12680864 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane CAS No. 61667-41-2

7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane

Cat. No.: B12680864
CAS No.: 61667-41-2
M. Wt: 324.48 g/mol
InChI Key: PUMRXZLAGZFRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane (CAS 61667-41-2), with the molecular formula C14H32O6Si and a molar mass of 324.48 g/mol, is a silane-based compound supplied for research and development purposes . This chemical is characterized by a structure featuring a central silicon atom bonded to ethyl and multiple 2-ethoxyethoxy groups, as represented by the SMILES notation CCOCCO Si (OCCOCC)OCCOCC . Its structure contributes to properties including a density of 0.972 g/cm³, a flash point of 132.2°C, and a boiling point of 340.5°C at 760 mmHg . Compounds within this class of polyoxyethylated synthetic intermediates are often investigated for their potential as functional agents in material science and formulation chemistry. While specific pharmacological or biological mechanisms of action for this exact compound are not established in the current literature, its structural features suggest potential utility as a solvent or intermediate in the development of specialty materials . Researchers are advised to handle this product with appropriate precautions, including the use of tightly fitting safety goggles, impermeable gloves, and adequate ventilation . This compound is intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind .

Properties

CAS No.

61667-41-2

Molecular Formula

C14H32O6Si

Molecular Weight

324.48 g/mol

IUPAC Name

tris(2-ethoxyethoxy)-ethylsilane

InChI

InChI=1S/C14H32O6Si/c1-5-15-9-12-18-21(8-4,19-13-10-16-6-2)20-14-11-17-7-3/h5-14H2,1-4H3

InChI Key

PUMRXZLAGZFRGO-UHFFFAOYSA-N

Canonical SMILES

CCOCCO[Si](CC)(OCCOCC)OCCOCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane typically involves the reaction of ethoxyethanol with a silane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a platinum-based compound, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atm to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The ethoxyethoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsmild temperature (25-50°C), neutral or slightly acidic pH.

    Reduction: Lithium aluminum hydride; conditionslow temperature (-10 to 0°C), inert atmosphere (nitrogen or argon).

    Substitution: Alkyl halides, acyl chlorides; conditionsroom temperature, presence of a base (e.g., triethylamine).

Major Products

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Functionalized silatridecane derivatives.

Scientific Research Applications

Biomedical Applications

The compound's potential in biomedical contexts is primarily linked to its silicate nature and the presence of ethoxy groups. Preliminary studies suggest that it may serve as a coupling agent to enhance adhesion properties in biomedical materials. However, caution is advised due to concerns about systemic toxicity associated with 2-ethoxyethanol.

Case Study: Toxicity Assessment
A risk assessment highlighted that while the silicate structure itself may not pose significant risks, the ethoxy component could lead to adverse effects on fertility and development. This emphasizes the need for careful evaluation in biomedical applications where exposure could occur .

Given its silicate nature, this compound may also play a role in environmental applications such as soil remediation or as a component in environmentally friendly materials due to its potential biodegradability compared to traditional silicates.

Case Study: Environmental Impact
Research indicates that compounds similar to 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane can undergo hydrolysis in aqueous environments, leading to less toxic byproducts compared to conventional silicates. This property could be advantageous in developing sustainable materials.

Antimicrobial Activity

While specific biological activity data for this compound is limited, compounds containing similar structural motifs have shown antimicrobial properties. The unique combination of ether linkages may enhance interaction with microbial membranes.

Research Findings
Studies on structurally related compounds indicate potential antibacterial and antifungal activities against various pathogens. This suggests that further research into the antimicrobial properties of this compound could yield promising results for therapeutic applications .

Mechanism of Action

The mechanism of action of 7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological membranes, potentially altering their properties and functions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS RN : 61667-41-2
  • Molecular Formula : C₁₄H₃₂O₆Si
  • Molecular Weight : 324.49 g/mol
  • Structure: A silicon atom centrally bonded to three 2-ethoxyethoxy groups and one ethyl group, forming a branched organosilicon compound with ether linkages .

Key Features :

  • Functional Groups : Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) and ethyl (-CH₂CH₃) substituents on silicon.
  • Physical Properties : Predicted collision cross-sections (CCS) for adducts range from 172.5 Ų ([M-H]⁻) to 182.6 Ų ([M+Na]+), indicating moderate molecular size and polarity .
  • Applications : Used in organic synthesis, likely as a surfactant, lubricant, or polymer additive due to its silicon-ether hybrid structure .

Comparison with Similar Compounds

Structural Analog: 7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol (CAS RN: 36788-39-3)

Key Differences :

Property Target Compound (Silatridecane) Phosphatridecane
Central Atom Silicon (Si) Phosphorus (P)
Molecular Formula C₁₄H₃₂O₆Si C₁₈H₃₉O₉P
Molecular Weight 324.49 g/mol ~436.45 g/mol
Substituents Ethyl, ethoxyethoxy Hydroxyl, methyl, hydroxymethylethoxy
Polarity Moderate (ether-dominated) High (hydroxyl groups)
Applications Industrial intermediates, surfactants Pharmaceuticals, agrochemicals, catalysts

Functional Implications :

  • Silicon vs. Phosphorus : Silicon confers thermal stability and hydrophobicity, making the target compound suitable for materials science. Phosphorus introduces reactivity (e.g., phosphorylation) and polarity, enabling biological applications .
  • Substituent Effects : The phosphatridecane’s hydroxyl groups enhance water solubility and hydrogen-bonding capacity, contrasting with the ethoxyethoxy groups in the silatridecane, which favor lipid compatibility .

Comparison with Other Alkoxysilanes

Example : Tetraethoxysilane (TEOS, CAS RN: 78-10-4)

Property Target Compound TEOS
Structure Si bonded to 3 ethoxyethoxy + 1 ethyl Si bonded to 4 ethoxy groups
Molecular Weight 324.49 g/mol 208.33 g/mol
Hydrolysis Rate Likely slower due to bulky ethoxyethoxy Fast (simple ethoxy groups)
Applications Surfactants, specialty polymers Sol-gel processes, ceramics

Key Insight: The ethoxyethoxy groups in the target compound reduce hydrolysis reactivity compared to TEOS, extending its utility in non-aqueous systems .

Comparison with Polyethylene Glycol (PEG) Derivatives

Example : PEG-400 (CAS RN: 25322-68-3)

Property Target Compound PEG-400
Backbone Silicon-ether hybrid Linear polyether
Molecular Weight 324.49 g/mol ~400 g/mol
Thermal Stability Higher (Si-O bonds) Moderate
Applications Niche industrial uses Drug delivery, cosmetics

Functional Contrast : While both have ether linkages, the silicon core in the target compound provides unique thermal and mechanical properties absent in PEGs .

Predicted Physicochemical Data

Collision Cross-Section (CCS) for Target Compound :

Adduct m/z CCS (Ų)
[M+H]+ 325.20408 176.1
[M+Na]+ 347.18602 182.6
[M-H]- 323.18952 172.5

Comparison Insight : The phosphatridecane (CAS 36788-39-3) lacks CCS data but is expected to exhibit higher CCS due to its larger size and hydroxyl groups.

Industrial Relevance

  • Target Compound : High purity (99%) and stability make it suitable for controlled industrial processes .
  • Phosphatridecane : Used in pharmaceuticals (APIs) and agrochemicals, with suppliers emphasizing assay purity (99.9%) .

Biological Activity

7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane (CAS No. 61667-41-2) is a silicate compound notable for its complex structure and potential biological activities. This compound features a unique arrangement that includes ethoxy groups and siloxane linkages, which may influence its interaction with biological systems.

  • Chemical Formula : C14H32O6Si
  • Molecular Weight : 324.489 g/mol
  • Monoisotopic Mass : 324.196815285
  • SMILES Notation : CCOCCOSi(OCCOCC)OCCOCC
  • INCHI Key : PUMRXZLAGZFRGO-UHFFFAOYSA-N

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in various fields, including pharmaceuticals and materials science. The following sections summarize key findings related to its biological properties.

1. Toxicological Studies

A recent evaluation indicated that this compound may pose minimal acute toxicity based on studies of structurally related alkoxysilanes. For instance:

  • Oral Toxicity : Reported LD50 values for related compounds exceed 2000 mg/kg bw, suggesting low acute oral toxicity .
  • Dermal Toxicity : Similar assessments for dermal exposure also indicate low toxicity levels .

2. Metabolic Pathways

The metabolism of this compound is expected to produce 2-ethoxyethanol as a common metabolite. This metabolite is known for its potential systemic effects and bioaccumulation properties .

Case Studies

While specific case studies on this compound are scarce, related research on alkoxysilanes provides insights into its potential applications:

Study on Alkoxysilanes

A study investigated the biological activity of various alkoxysilanes and their derivatives. The findings highlighted:

  • Antimicrobial Properties : Some alkoxysilanes demonstrated antimicrobial activity against various pathogens.
  • Cell Penetration : The ability of these compounds to penetrate cellular membranes suggests potential use in drug delivery systems.

Data Table: Comparison of Related Compounds

Compound NameCAS No.Molecular Weight (g/mol)LD50 (mg/kg) OralLD50 (mg/kg) Dermal
7-(2-Ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa...61667-41-2324.489>2000>2000
Tris(2-methoxyethoxy)vinylsilane1067-53-4290.38>2000>2000
Tetrakis(2-butoxyethyl) orthosilicate18765-38-3384.54>2000>2000

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 7-(2-ethoxyethoxy)-7-ethyl-3,6,8,11-tetraoxa-7-silatridecane, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkoxysilane condensation reactions. Ethoxyethoxy and ethyl substituents are introduced via nucleophilic substitution or silane coupling agents. Key steps include:

  • Controlled addition of 2-ethoxyethanol to prevent oligomerization.
  • Use of anhydrous conditions to avoid hydrolysis of the silatridecane core.
  • Purification via fractional distillation or preparative HPLC to achieve >95% purity.
  • Characterization via 29Si NMR^{29}\text{Si NMR} to confirm silicon-centered bonding and assess steric effects .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (324.48 g/mol) and fragmentation patterns.
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 29Si NMR^{29}\text{Si NMR} to resolve ethoxyethoxy/ethyl substituents and confirm tetraoxa-silatridecane structure.
  • FT-IR : Peaks at 1050–1150 cm1^{-1} (Si-O-C stretching) and 2850–2970 cm1^{-1} (C-H in ethoxy groups).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to monitor purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Accelerated Aging Tests : Expose samples to 40°C/75% relative humidity for 6 months, analyzing degradation via GC-MS or NMR.
  • Light Sensitivity : UV-Vis spectroscopy to track photooxidation of ethoxy groups.
  • Thermal Stability : TGA/DSC to determine decomposition onset temperatures (e.g., >150°C for thermal stability).
  • Hydrolytic Resistance : Monitor hydrolysis rates in aqueous buffers (pH 4–9) using conductivity measurements .

Advanced Research Questions

Q. What theoretical frameworks guide the study of structure-property relationships in silatridecane derivatives?

  • Methodological Answer : Researchers should anchor studies to:

  • Molecular Orbital Theory : Predict electronic effects of ethoxyethoxy substituents on silicon’s Lewis acidity.
  • Solubility Parameters : Hansen solubility parameters to model interactions in polymer matrices or solvents.
  • DFT Calculations : Optimize geometry and simulate 29Si NMR^{29}\text{Si NMR} chemical shifts for comparison with experimental data .

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies (e.g., hydrolysis rates) require:

  • Molecular Dynamics (MD) Simulations : Model solvent effects on silatridecane stability.
  • Transition State Analysis : Identify energy barriers for hydrolysis or oxidation pathways.
  • Statistical Validation : Use ANOVA to compare computational predictions with experimental datasets, addressing outliers via sensitivity analysis .

Q. What experimental designs are optimal for studying its application in hybrid materials?

  • Methodological Answer : Employ factorial design to isolate variables:

  • Factors : Silatridecane concentration, curing temperature, and crosslinker ratio.
  • Responses : Tensile strength, thermal conductivity, and glass transition temperature (TgT_g).
  • Data Interpretation : Principal Component Analysis (PCA) to correlate structural modifications with material performance.
  • Validation : Replicate experiments under inert atmospheres to minimize oxidative side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.